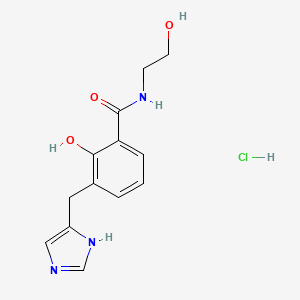

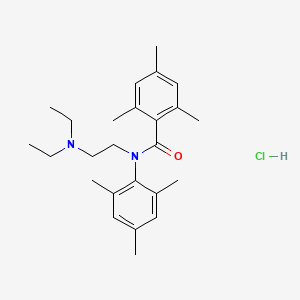

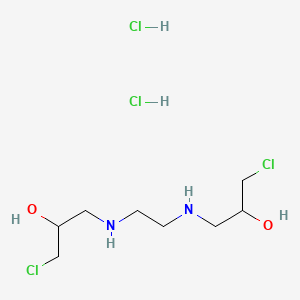

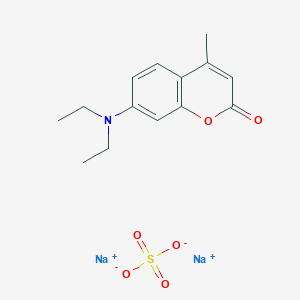

PR-104 metabolite M22

货号:

B12782211

CAS 编号:

952144-65-9

分子量:

485.31 g/mol

InChI 键:

GGQLBTNLBIONTJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- PR-104 metabolite M22 is derived from the phosphate ester PR-104, which undergoes rapid conversion in vivo to its alcohol form, PR-104A.

- PR-104A is a bioreductive prodrug that gets metabolically activated to DNA-crosslinking nitrogen mustard agents, specifically hydroxylamine (PR-104H) and amine (PR-104M).

- These metabolites are generated by one-electron reductases in hypoxic cells and also by aldo-keto reductase 1C3 (AKR1C3) independently of oxygen .

准备方法

- PR-104 is designed as a “pre-prodrug” to be activated in hypoxic tumor regions.

- Synthetic routes involve nitroreduction, leading to the formation of a dinitrobenzamide nitrogen mustard cytotoxin.

- Industrial production methods may vary, but the focus is on generating PR-104A for subsequent activation .

化学反应分析

- PR-104 undergoes reduction reactions, including nitroreduction, to form PR-104A.

- Common reagents include enzymes (reductases) and AKR1C3.

- Major products are PR-104H and PR-104M, which crosslink DNA, potentially leading to cell death.

科学研究应用

- Chemistry: PR-104 metabolite M22 is studied for its reactivity and stability.

- Biology: Researchers investigate its effects on cellular processes and DNA damage repair.

- Medicine: Clinical trials explore its potential as an anticancer agent.

- Industry: Companies may explore its use in targeted therapies or diagnostics.

作用机制

- PR-104 metabolite M22 exerts its effects through DNA crosslinking.

- Molecular targets include DNA strands, disrupting replication and transcription.

- Pathways involved include cell cycle arrest and apoptosis.

相似化合物的比较

- PR-104 metabolite M22 stands out due to its specific activation in hypoxic regions.

- Similar compounds include other nitrogen mustard prodrugs (e.g., ifosfamide, melphalan), but their activation mechanisms differ.

属性

CAS 编号 |

952144-65-9 |

|---|---|

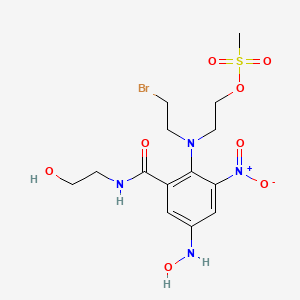

分子式 |

C14H21BrN4O8S |

分子量 |

485.31 g/mol |

IUPAC 名称 |

2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |

InChI |

InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21) |

InChI 键 |

GGQLBTNLBIONTJ-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

C.I. Fluorescent Brightener 61

Cat. No.: B12782134

CAS No.: 8066-05-5

Microlenin acetate

Cat. No.: B12782136

CAS No.: 60622-42-6

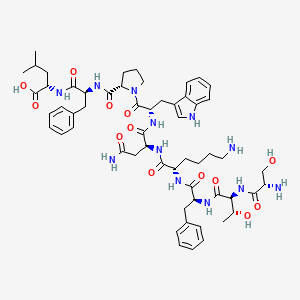

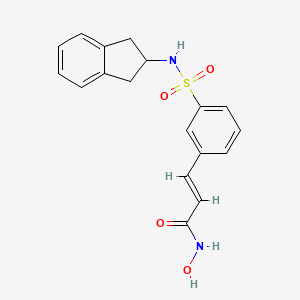

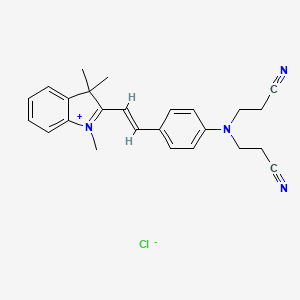

2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03...

Cat. No.: B12782149

CAS No.: 133627-01-7

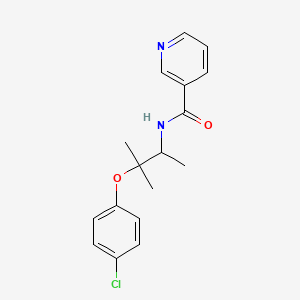

N-(2-(p-Chlorophenoxy)-1,2-dimethylpropyl)nicotinamide

Cat. No.: B12782151

CAS No.: 88222-11-1

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)